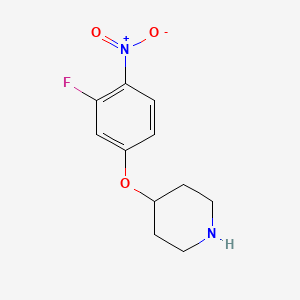
4-(3-Fluoro-4-nitrophenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-nitrophenoxy)piperidine is a fluorinated piperidine derivative that has garnered interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions starting from commercially available precursors. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a fluorinated nitrobenzene derivative reacts with piperidine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Fluoro-4-nitrophenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Major Products:
Reduction of the nitro group: Produces 4-(3-Fluoro-4-aminophenoxy)piperidine.
Substitution of the fluorine atom: Results in various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-nitrophenoxy)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The nitro group can also participate in redox reactions, further affecting its activity .
Comparación Con Compuestos Similares
3-Fluoropiperidine: Shares the fluorine substitution but lacks the nitro group.
4-Nitrophenoxypiperidine: Contains the nitro group but not the fluorine atom.
Uniqueness: 4-(3-Fluoro-4-nitrophenoxy)piperidine’s combination of fluorine and nitro groups provides a unique set of chemical properties, such as increased metabolic stability and specific electronic effects, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13FN2O3 |
|---|---|
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)17-8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2 |
Clave InChI |
RVIPZLURALTLQN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


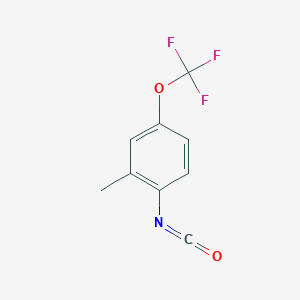
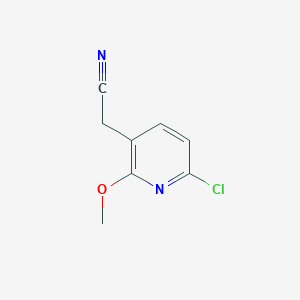
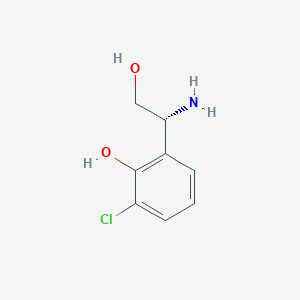
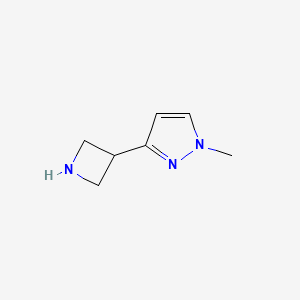
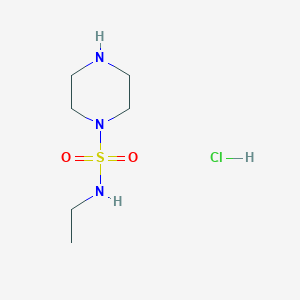

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
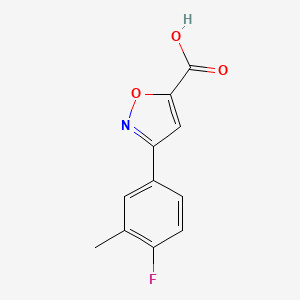
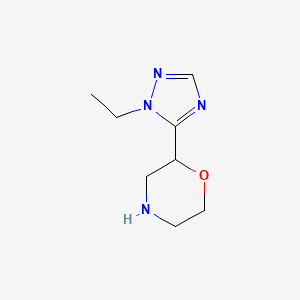
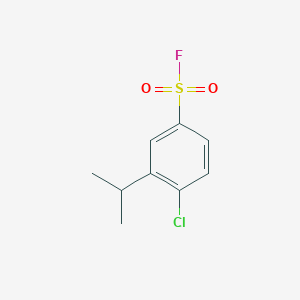
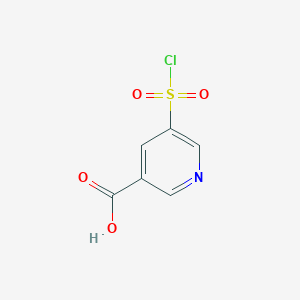
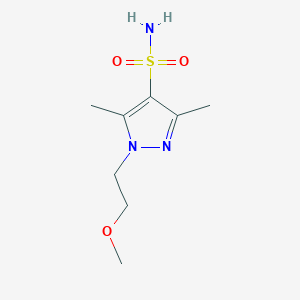

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
